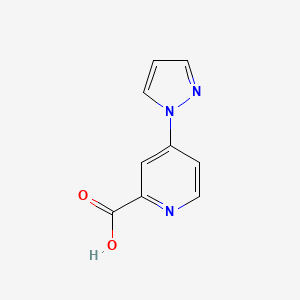

4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-pyrazol-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHLQDXUKBUQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152523-86-8 | |

| Record name | 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-pyridinedione with hydrazine under acidic conditions to form the pyrazole ring . Another approach includes the use of multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance yield and reduce waste .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under standard coupling conditions. For example:

-

Reagents : Thionyl chloride (to form acid chloride intermediate), followed by reaction with 3,4-dimethoxyphenol or benzyl alcohols .

-

Conditions : Reflux in dichloromethane or DMF with triethylamine .

-

Products : Corresponding esters (e.g., benzyl 2,6-di(pyrazol-1-yl)pyridine-4-carboxylate) in yields of 15–98% .

Electrophilic Aromatic Substitution

The pyridine ring participates in substitution reactions at electron-deficient positions:

-

Halogenation : Reaction with chlorine or bromine in the presence of FeCl₃ yields halogenated derivatives .

-

Nucleophilic Attack : Coordination with metal ions (e.g., Fe²⁺) forms complexes, as seen in spin-crossover systems where the pyridine nitrogen acts as a ligand .

Coordination Chemistry

The pyrazole nitrogen serves as a ligand in metal complexes:

-

Fe(II) Complexes : Forms [Fe(L)₂][BF₄]₂ complexes with distinct spin states (high-spin vs. low-spin) depending on substituents and solvent .

-

Catalytic Applications : Pyridine-2-carboxylic acid derivatives act as catalysts in multi-component reactions (e.g., Knoevenagel condensation) .

Cyclization Reactions

The pyrazole moiety participates in heterocycle formation:

-

Gould–Jacobs Reaction : Reacts with diethyl 2-(ethoxymethylene)malonate to form pyrazolo[3,4-b]pyridines via cyclodehydration .

-

Imidazo[4,5-b]pyridine Synthesis : Condensation with 2,3-diaminopyridine yields fused heterocycles under acidic conditions .

Oxidation

-

Reagents : KMnO₄ or H₂O₂ oxidizes the pyridine or pyrazole rings .

-

Products : Carboxylic acids or ketones, depending on the site of oxidation.

Reduction

-

Reagents : NaBH₄ or LiAlH₄ reduces carbonyl groups or unsaturated bonds .

-

Products : Alcohols or amines.

Key Reaction Pathways and Data

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid exhibit significant antimicrobial properties. A study evaluated a series of pyrazole derivatives, revealing that some compounds demonstrated potent activity against various bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) indicated that modifications to the pyrazole ring could enhance efficacy against specific pathogens .

Anticancer Properties

Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, compounds containing the 4-(1H-pyrazol-1-yl)pyridine moiety were found to inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action often involves induction of apoptosis and inhibition of tumor growth through various biochemical pathways .

Catalytic Applications

Green Chemistry

this compound has been utilized as a catalyst in green synthesis processes. It facilitates multi-component reactions that yield complex organic molecules with high efficiency and selectivity. For example, it has been employed in synthesizing pyrazolo[3,4-b]quinolinones, showcasing its effectiveness in promoting reactions under mild conditions while minimizing environmental impact .

Recyclability in Catalysis

The compound’s catalytic properties are further enhanced by its recyclability. Studies indicate that it can be reused multiple times without significant loss of activity, making it an attractive option for sustainable chemical processes. In one study, the catalyst maintained over 80% efficiency after four cycles of use .

Case Studies

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid with analogous heterocyclic carboxylic acids, focusing on structural, physicochemical, and functional differences.

4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic Acid

- CAS : 887206-82-8

- Molecular Formula : C₁₀H₈N₂O₂

- Molecular Weight : 188.18 g/mol

- Key Differences :

- Replaces the pyrazole group with a pyrrole ring, altering electronic properties. Pyrrole is less basic (pKa ~17) compared to pyrazole (pKa ~2.5), influencing solubility and reactivity.

- Applications: Preferred in materials science for synthesizing polymers and dyes due to pyrrole’s aromaticity and planar structure .

- Bioactivity: Less utilized in medicinal chemistry compared to pyrazole derivatives, which exhibit stronger hydrogen-bonding capabilities for target binding .

6-(1H-Pyrazol-1-yl)pyridine-2-carboxylic Acid

- CAS : 852227-98-6

- Molecular Formula : C₉H₇N₃O₂

- Molecular Weight : 189.17 g/mol

- Key Differences: Positional isomerism: The pyrazole group is at the 6-position of the pyridine ring instead of the 4-position. Steric Effects: Altered spatial arrangement may reduce steric hindrance in coordination complexes, enhancing ligand flexibility. Applications: Limited data, but positional differences likely affect binding affinities in enzyme inhibition studies .

Thieno[2,3-c]pyridine-2-carboxylic Acid, 4-(1H-Pyrazol-4-yl)

- CAS : 870236-19-4

- Molecular Formula : C₁₁H₇N₃O₂S

- Molecular Weight : 245.26 g/mol

- Key Differences: Incorporates a thienopyridine core fused with a pyrazole group, introducing sulfur atoms. Applications: Explored in optoelectronics and as a kinase inhibitor scaffold due to sulfur’s role in hydrophobic interactions .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Comparative Data Table

Biological Activity

4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features both pyrazole and pyridine moieties, which contribute to its potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, pharmacological effects, and relevant case studies.

While the specific biological targets of this compound remain largely unidentified, pyrazole derivatives are known to influence numerous cellular processes. They are recognized for their ability to interact with various enzymes and receptors, potentially modulating biochemical pathways involved in inflammation, cancer progression, and microbial resistance .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

- Anticancer Activity : Pyrazole derivatives have shown promising anticancer properties. In vitro studies indicate that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers . The mechanism may involve inhibition of key enzymes such as lactate dehydrogenase (LDH), which is crucial for cancer cell metabolism .

- Antimicrobial Activity : Research indicates that compounds in this class possess significant antimicrobial properties against both bacterial and fungal strains. For instance, they have been effective against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Pyrazole derivatives are also being studied for their potential to modulate inflammatory pathways. They may act as enzyme inhibitors that reduce the production of pro-inflammatory cytokines .

Study 1: Anticancer Potential

A study focused on the synthesis and biological evaluation of pyrazole-based compounds demonstrated that several derivatives exhibited significant cytotoxicity against cancer cell lines. The most potent compounds showed IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 and HepG2 cells .

Study 2: Antimicrobial Efficacy

Another research effort explored the antimicrobial activities of various pyrazole derivatives, including those structurally related to this compound. Results indicated strong inhibition against E. coli and Aspergillus niger, suggesting potential applications in treating infections caused by resistant strains .

Summary Table of Biological Activities

Q & A

Q. How do structural modifications (e.g., fluorination or methyl group addition) impact the compound’s pharmacokinetic properties?

- Methodology : Introduce substituents via late-stage functionalization (e.g., CH activation). Assess logP (HPLC-based), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis). Fluorination at the pyridine 5-position, as seen in related compounds, enhances metabolic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.